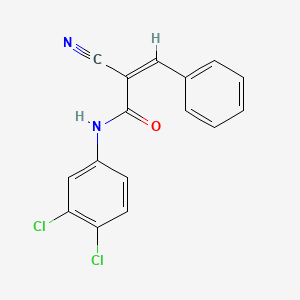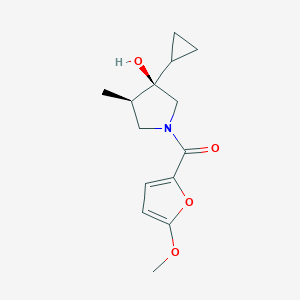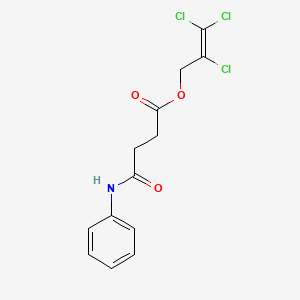![molecular formula C18H25N3O3S B5561784 2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)
2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that have been explored for their diverse biological activities and potential applications in various fields. It features a complex structure that includes elements such as furylmethyl and thiazolyl groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
Several studies have detailed the synthesis of similar compounds. For example, Saadatjoo et al. (2016) described the synthesis of a related compound, 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol, highlighting a multi-step process starting from anthranilic acid (Saadatjoo et al., 2016).
Molecular Structure Analysis
Studies like that of Dega‐Szafran et al. (2017) have conducted in-depth molecular structure analyses using techniques like X-ray diffraction, demonstrating how hydrogen bonding and molecular interactions define the structure of similar compounds (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Research by Patel et al. (2015) on piperazine-based compounds provides insights into the types of chemical reactions these compounds can undergo, such as N-formylation, and their resultant properties (Patel & Park, 2015).
Physical Properties Analysis
The physical properties of similar compounds have been studied, focusing on aspects like solubility, melting point, and stability. Matwijczuk et al. (2016) examined the solvent effects on molecular aggregation in related compounds, providing insights into their physical behavior in different environments (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding characteristics, are closely tied to the molecular structure. Studies like that by Lamphon et al. (2004) on thiazolopyridines and related compounds offer valuable information on their chemical behavior and interactions (Lamphon et al., 2004).
Scientific Research Applications
Synthesis and Structural Analysis
- A study described the structural analysis of Quetiapine N-oxide–fumaric acid, highlighting the conformation of its tricyclic and piperazine rings, which might be relevant for understanding the structural properties of similar compounds (Jin Shen et al., 2012).
Pharmacological Potential
- Research into new antifungal compounds has synthesized and characterized a novel potential antifungal compound of the 1,2,4-triazole class, providing insights into its pharmacologically relevant physicochemical properties and potential biological pathways (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antimicrobial Activity
- A synthesis and study of new pyridine derivatives indicated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting the potential use of similar compounds in antimicrobial applications (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Catalytic Synthesis and Application
- Ethanol has been used as a carbon source in a catalytic construction of chiral molecules through C–C bond formation, showcasing the versatility of using ethanol in the synthesis of complex chiral alcohols, which could be related to the synthesis pathways of similar chemical compounds (Thomas H. West, 2021).
properties
IUPAC Name |
[4-(furan-3-ylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-3-17-19-16(13-25-17)18(23)21-7-6-20(15(11-21)4-8-22)10-14-5-9-24-12-14/h5,9,12-13,15,22H,2-4,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBUSHBELLDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(C(C2)CCO)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(3-Furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)



![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
